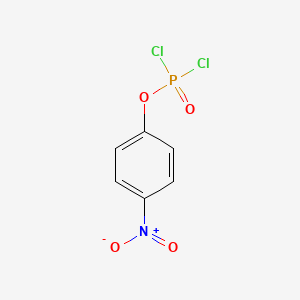
Propylrot
Übersicht
Beschreibung
The term "Propyl Red" does not directly correspond to a specific chemical compound in the provided papers. However, the papers do discuss various compounds and materials that are red in color and contain propyl groups or are related to propyl derivatives. For instance, the study of red wines in relation to the sensitivity to PROP (6-n-propylthiouracil) suggests that the perception of taste and astringency in red wines is associated with individual sensitivity to PROP . Additionally, the synthesis of a red pigment from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile, which may be considered a propyl-related compound due to the presence of a propionitrile group, resulted in a novel red compound with an indenoisoquinoline structure .
Synthesis Analysis
The synthesis of red compounds is discussed in several papers. In one study, a red pigment with a 5H-indeno[1,2-c]isoquinoline structure was synthesized from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile using diethyl carbonate and sodium ethoxide, yielding a 79% yield . Another paper reports the synthesis of a deep-red phosphorescent Ir(III) complex with arylsilyl-substituted ligands, which was used in polymer light-emitting diodes .
Molecular Structure Analysis
The molecular structures of red compounds are detailed in a couple of papers. The red pigment mentioned earlier was confirmed to have a 5H-indeno[1,2-c]isoquinoline structure, which transforms into a colorless 11H-indeno-[1,2-c]isoquinoline form in an acidic medium . The deep-red phosphorescent Ir(III) complex is described as having spatially embracing arylsilyl-substituted ligands .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of red compounds include the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate, which leads to the formation of the red pigment . Additionally, the red phosphorescent Ir(III) complex is synthesized for use in electrophosphorescence applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of red compounds synthesized in the studies include high molar extinction coefficients and solvatochromism. The methoxy supported, deep red emitting colorants show red-shifted absorption and emissions due to the improved donating ability of triphenylamine . The red phosphorescent Ir(III) complex exhibits excellent phase homogeneity and saturated red electrophosphorescence with a maximum external quantum efficiency of 2.7% . The study on red Mexican propolis reveals the isolation of compounds with a 1,3-diarylpropane and 1,3-diarylpropene carbon skeleton, indicating a possible relation to the genus Dalbergia .
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Anwendungen
Propylrot, auch bekannt als Propyl-p-Hydroxybenzoat, gehört zur Benzoatfamilie und ist für seine hervorragenden nichtlinearen optischen Eigenschaften bekannt . Das Vorhandensein eines Benzolrings in der Verbindung ermöglicht die Delokalisierung von π-Elektronen, was es zu einem exzellenten Kandidaten für nichtlineare optische Anwendungen macht . Es hat potenzielle Anwendungen als Detektoren, Frequenzvervielfacher und optische Schalter .
Einkristallstudien
Einkristalle von this compound haben aufgrund ihrer zunehmenden Anwendungen im Bereich der Nuklearwissenschaften und Elektronik große Aufmerksamkeit erlangt . Sie besitzen Eigenschaften wie eine hochgeordnete Struktur, hohe thermische Stabilität und hohe Elektronenmobilität, was sie zu einem guten Kandidaten für Anwendungen wie organische Leuchtdioden (OLEDs), optisch gepumpte Laser, Elektrolumineszenz und Sensoren macht .
Thermische und mechanische Studien
Die thermische Stabilität von this compound wurde mittels Thermogravimetrie untersucht . Mechanische Studien wurden mit einem Vickers-Mikrohärteprüfer durchgeführt . Diese Studien sind entscheidend für das Verständnis der Eignung des Materials für verschiedene Anwendungen.
Topologische Untersuchungen
Topologische Untersuchungen unter Verwendung des Atoms-in-Molekülen-Pakets wurden verwendet, um den inter- und intramolekularen Ladungstransfer von this compound zu bestimmen . Diese Informationen sind wichtig für das Verständnis des Verhaltens der Verbindung in verschiedenen Anwendungen.
Safety and Hazards
Propyl Red may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of it properly . In case of inhalation or contact with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical attention .
Wirkmechanismus
Target of Action
Propyl Red is a multifunctional dye . More research is needed to identify its primary targets and their roles.
Mode of Action
The mode of action of Propyl Red is not explicitly mentioned in the available literature. As a dye, it might interact with its targets by binding to them, causing a change in their optical properties. This could potentially be used to visualize certain structures or processes in a biological system .
Biochemical Pathways
Dyes like propyl red are often used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential effects in a biological system .
Result of Action
As a dye, its primary function might be to provide visual contrast, aiding in the observation and analysis of biological structures and processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Eigenschaften
IUPAC Name |
2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDWKDFORMMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062570 | |
| Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2641-01-2 | |
| Record name | 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-dipropylaminophenylazo)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792YD7R7PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is propyl red used to determine the concentration of other compounds?
A: Propyl red itself doesn't directly interact with the target compounds. Instead, it acts as an indicator in catalytic kinetic spectrophotometric methods. [, , ] Essentially, the target compound catalyzes the oxidation of propyl red by an oxidizing agent like potassium bromate or potassium iodate. The rate of propyl red discoloration, measurable with a spectrophotometer, is directly proportional to the target compound concentration. This allows researchers to quantify the target compound in a sample.
Q2: What are the advantages of using propyl red in these analytical methods?
A: Studies highlight several benefits of employing propyl red: [, ]
- Sensitivity: The method exhibits high sensitivity, enabling the detection of compounds even at very low concentrations. For instance, the detection limit for rutin using a propyl red-based method is 9.0 × 10⁻⁹ g/mL. []
Q3: Can you provide specific examples of compounds that can be analyzed using propyl red-based methods?
A3: Research demonstrates the successful application of propyl red-based spectrophotometry for quantifying:
- Vitamin P4: This method was effective for analyzing vitamin P4 in both pharmaceutical tablets and pagoda tree flower samples. []
- Rutin: This flavonoid compound, found in various plants, can be accurately determined in pharmaceutical preparations using this method. []
- Tannic Acid: This polyphenol, commonly found in tea and some Chinese medicines, can be quantified using propyl red and potassium iodate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















